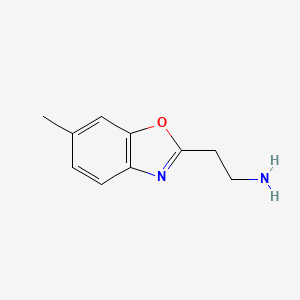

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

CAS No.: 1155082-68-0

Cat. No.: VC2801945

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155082-68-0 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |

| Standard InChI Key | TXGKVOLCOGUHQR-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(O2)CCN |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)CCN |

Introduction

| Parameter | Information |

|---|---|

| Chemical Name | 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.219 g/mol |

| Structure | Benzoxazole core with a methyl group at 6-position and an ethylamine at 2-position |

Chemical Structure and Properties

The chemical structure of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is characterized by the fusion of a benzene ring with an oxazole ring, forming the benzoxazole core. The compound's reactivity and physical properties are influenced by both the aromatic nature of the benzoxazole scaffold and the functional groups attached to it.

Predicted Physical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Appearance | Light yellow to off-white solid | Based on similar benzoxazole derivatives |

| Solubility | Partially soluble in organic solvents like methanol, ethanol, and DMSO | Solubility likely enhanced by the amine group |

| LogP | ~1.8-2.2 | Estimated based on structure |

| pKa | ~8-9 for the amine group | Estimated based on similar structures |

| Melting Point | ~130-150°C | Predicted range based on similar compounds |

The amino group in the ethylamine chain likely contributes to hydrogen bonding capabilities, potentially influencing the compound's interactions with biological targets and its solubility profile. The methyl group at the 6-position may affect the electron distribution in the aromatic system, which could influence the compound's spectroscopic properties and reactivity.

Synthesis Methods

Based on established methods for synthesizing benzoxazole derivatives, several approaches could be employed to synthesize 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine. These methods typically involve the formation of the benzoxazole core followed by functionalization at the 2-position.

Condensation Reaction Approach

One potential synthetic route could involve the condensation of appropriately substituted 2-aminophenol with aldehydes or ketones to form the benzoxazole scaffold. This approach is commonly used for synthesizing benzoxazole derivatives, as evidenced by related compounds in the literature.

Reduction of Nitro Derivatives

Another approach could involve the reduction of nitro-substituted benzoxazole precursors. For instance, studies on related compounds have shown that 6-nitro-2-methyl-benzoxazole can be reduced to form the corresponding amine using iron powder and ammonium chloride in methanol/water at 70°C .

| Reduction Method | Reaction Conditions | Expected Yield |

|---|---|---|

| Fe/NH4Cl Reduction | Methanol/water at 70°C for 2-4 hours | 80-85% |

| Catalytic Hydrogenation | 10% Pd/C, H2, methanol at room temperature for 16 hours | 75-85% |

The synthesis of the target compound would likely require additional steps to introduce the ethylamine side chain at the 2-position of the benzoxazole core, potentially involving nucleophilic substitution reactions or other coupling methods.

Biological Activities and Applications

Structure-Activity Relationships

The combination of the benzoxazole core with the ethylamine side chain may enhance binding to specific biological targets. The 6-methyl substituent could potentially influence the compound's lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Related Benzoxazole Derivatives

Comparing 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine with structurally similar compounds provides insights into potential structure-activity relationships and properties.

The different substitution patterns observed in these related compounds demonstrate how structural modifications can influence the biological profile and chemical properties of benzoxazole derivatives.

| Safety Measure | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat |

| Storage | Store in tightly closed containers in a cool, dry place |

| Incompatibilities | Strong oxidizing agents, strong acids |

| Disposal | Follow local regulations for chemical waste disposal |

Due to the limited specific safety data, it is advisable to handle 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine with the same precautions as other potentially hazardous benzoxazole derivatives.

Future Research Directions

Structural Optimization

Future research could focus on structural modifications of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine to enhance specific biological activities or improve pharmacokinetic properties. Potential modifications include:

-

Variation in the length and branching of the alkylamine chain

-

Introduction of additional functional groups on the benzoxazole core

-

Exploration of different substituents at the 6-position instead of the methyl group

-

Development of hybrid molecules by combining the benzoxazole scaffold with other bioactive moieties

Therapeutic Target Identification

Identifying specific molecular targets for 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine could lead to more directed applications in drug discovery. Screening against various enzyme systems, receptors, and cellular pathways would provide valuable insights into its mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume